N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a dibenzo[b,d]furan moiety linked to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the dibenzo[b,d]furan core, which can be synthesized through the cyclization of biphenyl derivatives. The indole moiety is then introduced via a condensation reaction with appropriate indole precursors. The final step involves the formation of the carboxamide linkage through an amide coupling reaction, often facilitated by coupling agents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the time and cost associated with manual synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: Shares the dibenzo[b,d]furan core but lacks the indole and carboxamide functionalities.
Indole-2-carboxamide: Contains the indole and carboxamide groups but lacks the dibenzo[b,d]furan moiety.
N-[2-(dibenzo[b,d]thiophene-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide: Similar structure with a thiophene ring instead of the furan ring.
Uniqueness
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is unique due to its combination of the dibenzo[b,d]furan and indole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C24H20N2O2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C24H20N2O2/c1-26-20-8-4-2-6-17(20)15-21(26)24(27)25-13-12-16-10-11-23-19(14-16)18-7-3-5-9-22(18)28-23/h2-11,14-15H,12-13H2,1H3,(H,25,27) |
InChI Key |
XGJSOLUNAGFUSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCC3=CC4=C(C=C3)OC5=CC=CC=C54 |
Origin of Product |
United States |
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